molecular formula C7H16ClN B1603316 2-Isopropylpyrrolidine hydrochloride CAS No. 540526-01-0

2-Isopropylpyrrolidine hydrochloride

Cat. No.: B1603316
CAS No.: 540526-01-0
M. Wt: 149.66 g/mol
InChI Key: CDMWOCOXYGUROI-UHFFFAOYSA-N
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Description

Significance within Medicinal Chemistry Research

The utility of 2-Isopropylpyrrolidine (B1350872) hydrochloride in medicinal chemistry is a direct consequence of the structural characteristics of the pyrrolidine (B122466) scaffold. nih.gov This saturated ring system provides a three-dimensional structure that is advantageous for exploring pharmacophore space and can be pivotal in defining the stereochemistry of a molecule. nih.govresearchgate.net

In the quest for new therapeutic agents, 2-Isopropylpyrrolidine hydrochloride functions as a key intermediate or lead compound. chemimpex.com It is a foundational component in the synthesis of novel pharmaceuticals, particularly those designed to target the central nervous system (CNS). chemimpex.com Research has also indicated the relevance of related pyrrolidine structures in the synthesis of antihistamines and certain drugs for cancer therapy. cymitquimica.com Its application as an efficient building block allows medicinal chemists to pave the way for innovative treatments by systematically modifying its structure to achieve desired biological effects. chemimpex.com

The pyrrolidine ring is a privileged scaffold in drug discovery. nih.govresearchgate.net Its non-planar, puckered nature allows for specific spatial arrangements of substituents, which is critical for selective binding to biological targets like proteins. nih.gov The stereogenicity of the carbon atoms in the ring, including the one bearing the isopropyl group, allows for the creation of distinct stereoisomers, which can exhibit vastly different biological profiles. researchgate.net The advantages of using the pyrrolidine scaffold are linked to the ring's conformational flexibility, which can be controlled by the strategic placement of substituents. nih.gov This makes the 2-isopropylpyrrolidine moiety a critical structural motif for designing drugs for a range of conditions, from epilepsy to diabetes and viral infections. mdpi.com

Relevance in Chemical Synthesis

Beyond its direct application in drug candidates, this compound is highly relevant in the broader field of chemical synthesis. It is recognized as a valuable building block for creating complex molecules due to its inherent structural features. chemimpex.com Its utility is particularly noted in asymmetric synthesis, where it can function as a chiral auxiliary or a key reagent to control the stereochemical outcome of a reaction, thereby enhancing the efficiency of the drug development process. chemimpex.com The compound's stability and solubility in various solvents make it an attractive and practical choice for a range of laboratory applications and chemical reactions. chemimpex.com

Utility as a Research Tool

The applications of this compound extend to its use as a specialized tool in various research settings. chemimpex.com In the field of neuroscience, the compound is valuable for investigating neurotransmitter systems, which can aid in the fundamental understanding of neurological disorders. chemimpex.com Furthermore, in analytical chemistry, it can be employed as a standard reference material in chromatographic techniques, enabling researchers to accurately identify and quantify other compounds within complex mixtures. chemimpex.com

Data Tables

Table 1: Chemical Properties of this compound

This table outlines the basic chemical properties of this compound and its specific (R)-enantiomer.

PropertyValueSource(s)
Chemical Name(R)-2-Isopropylpyrrolidine hydrochloride guidechem.com
CAS Number860640-18-2 ((R)-enantiomer) guidechem.comchemsrc.com
Molecular FormulaC₇H₁₆ClN guidechem.comchemsrc.com
Molecular Weight149.66 g/mol guidechem.com
Synonyms(2R)-2-(propan-2-yl)pyrrolidine hydrochloride guidechem.com

Table 2: Comparison of Related Pyrrolidine Derivatives

This interactive table compares the molecular formulas and weights of several pyrrolidine compounds to illustrate the impact of different alkyl substituents at the 2-position.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Source(s)
2-Propylpyrrolidine hydrochlorideC₇H₁₆ClN149.66 cymitquimica.com
This compoundC₇H₁₆ClN149.66 guidechem.com
2-Isobutylpyrrolidine hydrochlorideC₈H₁₈ClN163.69 rdchemicals.com
2-Cyclopropylpyrrolidine hydrochlorideC₇H₁₄ClN147.65 chemscene.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6(2)7-4-3-5-8-7;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMWOCOXYGUROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589579
Record name 2-(Propan-2-yl)pyrrolidine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540526-01-0
Record name 2-(Propan-2-yl)pyrrolidine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(propan-2-yl)pyrrolidine hydrochloride
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Advanced Methodologies for Pyrrolidine Ring Synthesis and Functionalization

Pyrrolidine (B122466) Ring Formation via Cyclization Reactions

Cyclization reactions are a cornerstone of pyrrolidine synthesis, transforming acyclic precursors into the desired heterocyclic ring system. mdpi.com These methods can be broadly categorized and often rely on the formation of a key carbon-nitrogen bond to close the ring.

Intramolecular Nucleophilic Additions (Carbon- and Nitrogen-Based)

Intramolecular nucleophilic additions, particularly the aza-Michael addition, are widely used for constructing the pyrrolidine ring. rsc.org In this reaction, a nitrogen nucleophile adds to an activated carbon-carbon double or triple bond within the same molecule. rsc.org A notable example is the nucleophilic phosphine-catalyzed intramolecular Michael reaction of N-allylic substituted α-amino nitriles. nih.gov This method facilitates the efficient construction of functionalized 2,4-disubstituted pyrrolidines through a 5-endo-trig cyclization pathway. nih.gov The use of α-amino nitriles as versatile intermediates allows for the generation of multiple polyfunctional structures, and the process can even be integrated into one-pot sequences for further transformations. nih.gov

Radical Cyclization Routes

Radical cyclization represents a powerful strategy for constructing five-membered rings like pyrrolidine. harvard.edu These reactions typically proceed via a 5-exo-trig cyclization mechanism, where a radical adds to a double bond within the same molecule to form a five-membered ring. harvard.edu A key aspect of these routes is the ability to control diastereoselectivity. For instance, the choice of a nitrogen-protecting group can significantly influence the stereochemical outcome. The use of a diphenylphosphinoyl protecting group has been shown to direct the cyclization to be highly cis-selective, achieving cis/trans ratios as high as 24:1. harvard.edu In contrast, unprotected pyrrolidine precursors tend to yield the trans-diastereomer as the major product. harvard.edu

Another approach involves a photoinduced chloroamination cyclization cascade. In this method, a nitrogen-centered radical is generated from N-(allenyl)sulfonylamides in the presence of N-chlorosuccinimide (NCS) under blue light irradiation. sigmaaldrich.com This radical triggers an intramolecular cyclization to form a reactive pyrrolidine vinyl radical, which is then chlorinated by NCS to deliver the final 2-(1-chlorovinyl)pyrrolidine product. sigmaaldrich.com

Reductive radical cyclization using reagents like tris(trimethylsilyl)silane (B43935) (TTMSS) and a radical initiator such as AIBN has also proven effective. For example, the cyclization of N-allyl-N-dimethylphosphinoyl-2-aminopropyl phenyl selenide (B1212193) yields the corresponding pyrrolidine with a high degree of cis selectivity (cis/trans ratio of 10/1). youtube.com

Acid-Promoted Azaheterocycle Synthesis

Acid-promoted synthesis provides an efficient route to azaheterocycles, including pyrrolidines, from readily available starting materials like N-carbamate-protected amino alcohols. youtube.com In this methodology, the hydroxyl group is activated using orthoesters, which facilitates intramolecular cyclization. Despite the generally reduced nucleophilicity of a carbamate (B1207046) nitrogen compared to a free amine, this method successfully yields various pyrrolidines and other N-heterocycles in very good yields. youtube.com This approach is part of a broader category of 'clip-cycle' strategies where a substrate is activated for an enantioselective intramolecular cyclization, often catalyzed by a chiral acid like a chiral phosphoric acid, to produce enantioenriched pyrrolidines. whiterose.ac.uk

SmI₂-Mediated Cyclizations to Chiral Tetramic Acids

Samarium(II) iodide (SmI₂, Kagan's reagent) is a powerful single-electron transfer (SET) agent widely used in carbon-carbon bond formation and cyclization reactions. mdpi.com SmI₂-mediated reactions are particularly valuable for constructing complex cyclic and polycyclic scaffolds with high stereocontrol. nih.govmdpi.com These reactions often involve the generation of a ketyl radical from a carbonyl group, which then participates in an intramolecular cyclization with a tethered alkene or alkyne. nih.govacs.org

While direct synthesis of tetramic acids (pyrrolidine-2,4-diones) via SmI₂ was not prominently detailed, the methodology is extensively used to create chiral, polyhydroxylated pyrrolidine precursors and related complex carbocyclic systems. nih.govchimia.ch For example, enantioselective desymmetrizing intramolecular cyclization of a ketyl radical with an alkene can be facilitated by a chiral Sm(II) reagent, converting a symmetrical ketoester into a complex carbocycle with multiple stereocenters. chimia.ch The process can initiate cascade reactions, where the initial cyclization is followed by further transformations to rapidly build molecular complexity. mdpi.comchimia.ch The versatility of SmI₂ allows for various modes of cyclization, including 5-exo, 6-exo, and even larger ring formations, depending on the substrate. acs.org The reactivity and selectivity of these transformations can be finely tuned by using additives such as H₂O, LiBr, or various alcohols. nih.govmdpi.com

Palladium-Catalyzed Carbonylation for Lactam Formation

Palladium-catalyzed carbonylation is a robust method for synthesizing lactams (cyclic amides), including pyrrolidones (the five-membered lactam analogue of pyrrolidine). researchgate.netrsc.org This transformation involves the activation of a C(sp³)–H bond at the γ-position of an aliphatic amine substrate, followed by the insertion of carbon monoxide (CO) and subsequent reductive elimination to form the lactam ring. researchgate.net

One effective strategy employs an oxalyl amide group as a bidentate directing group to guide the palladium catalyst to the desired C–H bond. Using this approach, both γ-methyl and cyclopropyl (B3062369) methylene (B1212753) C–H bonds can be activated to afford the corresponding pyrrolidones in moderate to excellent yields. researchgate.net The reaction often requires an oxidant, such as AgOAc, and benefits from an acid additive, like 3-(trifluoromethyl)benzoic acid, which is believed to stabilize the palladium intermediate. researchgate.net This methodology provides a direct route from aliphatic amines to synthetically valuable γ-amino acids (via hydrolysis of the resulting lactam), offering a pathway to unnatural amino acids. researchgate.net

Table 1: Comparison of Advanced Pyrrolidine Synthesis Methodologies

MethodologyKey Reagents/CatalystsPrimary TransformationKey FeaturesReference
Radical CyclizationTTMSS/AIBN, NCS/lightIntramolecular radical addition to an alkeneGood for 5-exo cyclizations; stereoselectivity can be controlled by protecting groups. harvard.edusigmaaldrich.comyoutube.com
Acid-Promoted CyclizationOrthoesters, Chiral Phosphoric AcidIntramolecular cyclization of N-protected amino alcoholsEfficient for N-carbamate precursors; allows for enantioselective synthesis. youtube.comwhiterose.ac.uk
SmI₂-Mediated CyclizationSamarium(II) Iodide (SmI₂)Reductive coupling of a carbonyl and an unsaturated systemForms complex, chiral cyclic systems with high diastereoselectivity; sensitive to additives. nih.govmdpi.comchimia.ch
Pd-Catalyzed CarbonylationPd(OAc)₂, CO, AgOAcγ-C(sp³)–H activation and carbon monoxide insertionDirect synthesis of pyrrolidones (lactams) from aliphatic amines using a directing group. researchgate.net

Incorporation of the Isopropyl Group

The introduction of an isopropyl group at the 2-position of the pyrrolidine ring is a critical step in the synthesis of 2-isopropylpyrrolidine (B1350872). This is typically achieved through C-C bond-forming reactions on a suitable pyrrolidine precursor. The unique steric properties of the isopropyl group can play a significant role in the stereochemical outcome of certain reactions. rsc.org

Alkylation Methods

A highly effective and diastereoselective method for introducing an alkyl group, such as isopropyl, onto the pyrrolidine ring is through the addition of a Grignard reagent to a chiral imine precursor. rsc.org Specifically, the reaction of isopropylmagnesium chloride (an organomagnesium halide) with a chiral γ-chlorinated N-tert-butanesulfinyl imine leads to the formation of the 2-isopropyl substituted product. sigmaaldrich.comrsc.org This process is highly diastereoselective, and the use of the chiral sulfinyl group allows for the synthesis of both enantiomers of the target 2-substituted pyrrolidine in high yields. rsc.org The reaction proceeds via nucleophilic addition of the isopropyl group to the imine carbon, followed by an intramolecular cyclization where the nitrogen displaces the chlorine atom to form the pyrrolidine ring.

Other C-H alkylation strategies, while not always specific to the isopropyl group, demonstrate the broader potential for functionalizing the pyrrolidine ring. For instance, rhodium-catalyzed alkylation can functionalize pyridines and quinolines, where steric bulk from an existing ortho-substituent (like an isopropyl group) can actually increase the reaction rate and yield. acs.org

General Synthetic Routes to Pyrrolidines

Beyond the advanced methods targeting specific substitutions, several general and robust strategies exist for the synthesis of the pyrrolidine core. These routes can be broadly categorized into the cyclization of acyclic precursors and the modification of existing cyclic compounds. mdpi.com

One of the most common and versatile methods is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene (a dipolarophile). chimia.ch This approach allows for significant control over the stereochemistry at multiple positions of the newly formed ring. chimia.ch Another powerful strategy is reductive amination , where a dicarbonyl compound, such as 2,5-hexanedione, reacts with a primary amine in the presence of a reducing agent. nih.gov This can be achieved using iridium-catalyzed transfer hydrogenation, which provides a green and efficient pathway to N-aryl-substituted pyrrolidines. nih.gov Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are also frequently used. researchgate.netmasterorganicchemistry.com

Many syntheses begin with naturally occurring, chiral cyclic precursors, most notably the amino acid proline and its derivatives like 4-hydroxyproline. mdpi.comnih.gov Proline can be reduced using reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) to produce (S)-prolinol, a versatile building block for more complex pyrrolidine-containing molecules. nih.gov Alternatively, acyclic starting materials can be cyclized through various means, such as intramolecular amination or ring-closing metathesis followed by hydrogenation, to construct the pyrrolidine skeleton. mdpi.comnih.gov

Table 2: Overview of General Pyrrolidine Synthetic Routes

General StrategyStarting MaterialsKey TransformationReference
1,3-Dipolar CycloadditionAzomethine ylide, alkene[3+2] cycloaddition chimia.ch
Reductive AminationDiketone (e.g., 2,5-hexanedione), primary amineFormation of imine/enamine followed by reduction researchgate.netnih.gov
From Chiral PrecursorsProline, 4-hydroxyprolineReduction, alkylation, or other functional group interconversions mdpi.comnih.gov
Ring-Closing MetathesisAcyclic dieneGrubbs catalyst followed by hydrogenation nih.gov

Cycloaddition Reactions

Among the most powerful and atom-economical methods for constructing the pyrrolidine ring are [3+2] cycloaddition reactions. acs.org These reactions involve the combination of a three-atom component with a two-atom component to directly form the five-membered ring, often with a high degree of stereocontrol. acs.org A prevalent strategy in this class is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene (a dipolarophile). acs.orgnih.gov

Azomethine ylides are transient 1,3-dipoles that can be generated in situ from various precursors. Modern methods have focused on their generation under mild conditions. For instance, an iridium-catalyzed reductive approach allows for the formation of both stabilized and unstabilized azomethine ylides from readily available tertiary amides and lactams using Vaska's complex and a silane (B1218182) reducing agent. acs.orgnih.gov These ylides then react with electron-poor olefins to yield highly substituted pyrrolidines. The reaction proceeds with high regio- and diastereoselectivity, which can be influenced by the nature of the dipolarophile. acs.org

Another key advancement is the use of chiral auxiliaries or catalysts to induce asymmetry. For example, the use of N-tert-butanesulfinylazadienes in [3+2] cycloadditions with azomethine ylides, catalyzed by silver carbonate (Ag₂CO₃), allows for the highly diastereoselective synthesis of densely functionalized proline derivatives. acs.org The sulfinyl group acts as a potent chiral director, enabling the formation of up to four new stereogenic centers with excellent control. acs.org

Table 1: Diastereoselective [3+2] Cycloaddition of N-tert-Butanesulfinylazadienes with Azomethine Ylides

Entry Aryl Group (on imino ester) Yield (%) Diastereomeric Ratio (d.r.)
1 Phenyl 83 >95:5
2 4-Methylphenyl 75 >95:5
3 4-Methoxyphenyl 71 >95:5
4 4-Chlorophenyl 78 95:5
5 2-Thienyl 55 90:10

Data sourced from a study on diastereoselective synthesis of pyrrolidines. acs.org

Reactions Involving Nitroalkanes and Azides

Nitroalkanes and azides serve as versatile functional groups that can be leveraged for pyrrolidine synthesis through various cyclization strategies.

A notable method involving azides is the intramolecular Schmidt reaction. The Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)-promoted reaction of ω-azido carboxylic acids provides a direct route to 2-substituted pyrrolidines. organic-chemistry.org This transformation proceeds under metal-free conditions and offers a straightforward way to cyclize linear precursors into the desired heterocyclic system. organic-chemistry.org Furthermore, intramolecular C-H amination of alkyl azides, catalyzed by iron complexes, can produce pyrrolidines with high chemo- and regioselectivity, even allowing for late-stage functionalization of complex molecules. organic-chemistry.org

Nitroalkenes, derived from nitroalkanes, are excellent Michael acceptors. The conjugate addition of various nucleophiles, including aldehydes, to nitroalkenes is a foundational step in building precursors for pyrrolidine synthesis. mdpi.com For example, the asymmetric conjugate addition of aldehydes to β,β-disubstituted nitroalkenes, catalyzed by peptide-based organocatalysts, can generate γ-nitroaldehydes with an all-carbon quaternary stereocenter. mdpi.com These intermediates can then be further elaborated into complex pyrrolidine structures.

Chemodivergent Syntheses from Levulinic Acid

Levulinic acid (LA), a platform chemical derived from the acidic hydrolysis of biomass, has emerged as a sustainable starting material for the synthesis of nitrogen-containing compounds, including pyrrolidines and their corresponding lactams (pyrrolidones). rsc.orgnih.gov The primary route is the reductive amination of LA with an amine, which involves the formation of an imine followed by hydrogenation and intramolecular cyclization. rsc.org

A key feature of this methodology is its chemodivergence, where slight modifications in catalysts or reaction conditions can selectively yield either pyrrolidines or pyrrolidones. organic-chemistry.orgresearchgate.net For instance, using phenylsilane (B129415) as a reducing agent, AlCl₃ catalysis at room temperature selectively produces N-substituted 5-methylpyrrolidin-2-ones. In contrast, switching the catalyst to RuCl₃ and increasing the temperature to 45 °C selectively affords N-substituted 2-methylpyrrolidines in high yields. researchgate.netrsc.org Similarly, cobalt-catalyzed hydrosilylation of a mixture of levulinic acid and an aromatic amine can be tuned: using 1.5 equivalents of phenylsilane yields the pyrrolidone, while 3 equivalents lead to the fully reduced pyrrolidine. organic-chemistry.org

Table 2: Catalyst-Controlled Selective Synthesis from Levulinic Acid and Aniline

Catalyst Reductant Temperature Product Selectivity
AlCl₃ Phenylsilane Room Temp. N-phenyl-5-methylpyrrolidin-2-one Sole product
RuCl₃ Phenylsilane 45 °C N-phenyl-2-methylpyrrolidine High yield

Data adapted from studies on catalyst-switched reductive amination. researchgate.netrsc.org

Microwave-assisted protocols have also been developed to accelerate the conversion of levulinic acid, offering a greener and more efficient alternative. cnr.itbohrium.com

A³-Coupling Reactions for Cyclic Alkaloid Precursors

The A³-coupling (Aldehyde-Alkyne-Amine) reaction is a powerful one-pot, three-component synthesis of propargylamines. mdpi.comnih.gov These products are highly valuable intermediates, serving as precursors for a wide array of nitrogen-containing heterocycles, including pyrrolidine-based alkaloids. scienceopen.comscielo.brresearchgate.net The reaction is typically catalyzed by a metal salt, with copper(I) halides being particularly common. scielo.brblucher.com.br

In a typical sequence, an aldehyde, a terminal alkyne, and an amine are reacted to form a propargylamine. mdpi.com For the synthesis of pyrrolidine precursors, strategic choices of substrates are employed. For example, using an alkynol (an alkyne with a hydroxyl group) in an A³-coupling reaction generates a hydroxy-propargylamine. scienceopen.comresearchgate.net This intermediate can then undergo a sequence of reactions, such as hydrogenation of the alkyne and N-debenzylation (if a benzylamine (B48309) was used), followed by an intramolecular cyclization (e.g., a Mitsunobu-type reaction) to furnish the five-membered pyrrolidine ring. scienceopen.comscielo.brresearchgate.net This strategy provides a flexible and convergent route to cyclic alkaloids. blucher.com.br

Table 3: A³-Coupling Reaction Yields for Propargylamine Synthesis

Aldehyde Alkyne Amine Catalyst Solvent Yield (%)
Butyraldehyde 3-Butyn-1-ol Benzylamine CuCl Ethyl Acetate 76
Isovaleraldehyde 3-Butyn-1-ol Benzylamine CuCl Ethyl Acetate 72
Benzaldehyde Phenylacetylene Pyrrolidine CuBr Water 95

Data compiled from various A³-coupling studies. nih.govscielo.brresearchgate.net

Diphosphorylation Reaction and Modifications

A specialized method for the functionalization of the pyrrolidine ring is the one-step diphosphorylation reaction, which introduces two phosphonate (B1237965) groups onto the α-carbon adjacent to the nitrogen atom. This reaction transforms a lactam, such as 2-pyrrolidinone, into an α-aminobisphosphonate. core.ac.ukresearchgate.net These geminal bisphosphonates are structural analogues of pyrophosphoric acid and are of significant interest in medicinal chemistry. researchgate.net

The reaction is typically carried out at low temperatures by slowly adding phosphorus oxychloride (POCl₃) to a mixture of the lactam (e.g., 2-pyrrolidinone) and a trialkylphosphite. core.ac.uk The resulting tetraethyl(pyrrolidine-2,2-diyl)bisphosphonate is a key example of a product from this transformation. core.ac.ukresearchgate.net

Optimization studies have shown that reaction temperature is a critical parameter; for 2-pyrrolidinone, an optimal yield of 58% was achieved at -7.5 °C. core.ac.uk The substitution pattern on the pyrrolidine ring also significantly influences the reaction yield. For instance, N-methylation of the pyrrolidinone starting material was found to decrease the yield of the corresponding bisphosphonate product substantially. researchgate.net

Hydrochloride Salt Formation

The conversion of a free base, such as 2-isopropylpyrrolidine, into its hydrochloride salt is a standard acid-base reaction widely employed in pharmaceutical and chemical sciences. The primary purpose of this conversion is to improve the compound's stability, crystallinity, and aqueous solubility.

The procedure is generally straightforward. The free base, 2-isopropylpyrrolidine, is dissolved in a suitable organic solvent, such as diethyl ether, ethyl acetate, or methanol. To this solution, a stoichiometric amount of hydrochloric acid is added. The HCl can be in the form of a concentrated aqueous solution, a solution in an organic solvent (like HCl in isopropanol (B130326) or diethyl ether), or as a gas.

Upon addition of the acid, the basic nitrogen atom of the pyrrolidine ring is protonated, forming the ammonium (B1175870) chloride salt. The salt, being typically less soluble in nonpolar organic solvents than the free base, will often precipitate out of the solution. The solid hydrochloride salt can then be isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum. In cases where the salt is soluble, the solvent is removed under reduced pressure to yield the solid product. This process affords 2-isopropylpyrrolidine hydrochloride as a stable, crystalline solid.

Applications in Advanced Organic Synthesis

Role as a Chiral Auxiliary in Asymmetric Transformations

One of the primary applications of 2-Isopropylpyrrolidine (B1350872) and its derivatives is as a chiral auxiliary. chemimpex.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into an achiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is fundamental in asymmetric synthesis, where the goal is to produce a single, desired stereoisomer of a target molecule. wikipedia.orgnih.gov The presence of the chiral auxiliary creates a diastereomeric transition state, allowing for the selective formation of one enantiomer over the other. uvic.ca Pyrrolidine-based auxiliaries are widely used for their effectiveness in controlling stereochemistry in reactions such as alkylations and aldol (B89426) reactions. scilit.comresearchgate.net After the desired transformation, the auxiliary can typically be removed and recovered for future use. wikipedia.org

The synthesis of enantiomerically pure compounds is critical in pharmacology, as different enantiomers of a drug can have vastly different biological activities. One enantiomer might be therapeutic (the eutomer), while the other could be inactive or even toxic (the distomer). nih.gov Asymmetric synthesis using chiral auxiliaries like 2-isopropylpyrrolidine is a key method to access these single-enantiomer drugs. nih.govddugu.ac.in By guiding the stereochemical course of a reaction, the auxiliary ensures the preferential formation of the desired enantiomer, a measure of which is known as the enantiomeric excess (ee). uvic.ca This approach avoids the need for resolving racemic mixtures, a process that is often inefficient. nih.gov The use of pyrrolidine (B122466) derivatives as chiral controllers is a well-established strategy for producing optically pure compounds. nih.gov

The use of 2-Isopropylpyrrolidine hydrochloride as a chiral auxiliary or reagent can enhance the efficiency of drug development. chemimpex.com The drug development pipeline is notoriously long and expensive, with a high attrition rate; many candidates fail due to a lack of efficacy or unforeseen toxicity. technologynetworks.com By enabling the selective synthesis of the most active and least toxic enantiomer from the outset, chiral auxiliaries streamline the process. nih.gov This targeted approach avoids wasting resources on the synthesis and testing of racemic mixtures or undesirable stereoisomers, thereby accelerating the identification of viable drug candidates. chemimpex.com

The table below illustrates the typical success rates at different phases of drug development, highlighting the importance of efficiency-enhancing strategies.

Development PhaseSuccess RateRole of Academic-Industrial Collaboration
Phase I75%Crucial for progression
Phase II50%Increasingly important
Phase III59%Essential for success
NDA/BLA88%All successful projects involved collaboration

This data represents general drug development success rates and the increasing importance of collaboration in later stages. nih.gov

Utilization as a Building Block for Complex Molecules

Beyond its role as a transient auxiliary, this compound also serves as a fundamental building block, where its structure is permanently incorporated into the final target molecule. chemimpex.com The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. nih.govresearchgate.net Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, which is advantageous for designing molecules with specific biological activities. nih.gov For instance, the 2-substituted pyrrolidine fragment is a key structural component in modern anti-cancer drugs such as Acalabrutinib and Larotrectinib. nih.gov

Reagent in Asymmetric Synthesis

This compound can also function as a reagent in asymmetric synthesis. chemimpex.com Unlike a chiral auxiliary, which is temporarily attached, a chiral reagent participates directly in the reaction and is consumed in the process, though it can also be used in catalytic amounts. uvic.cadnrcollege.org Chiral pyrrolidine derivatives are renowned for their use as organocatalysts. nih.govmdpi.com Proline, a related compound, is a prominent example of a chiral organocatalyst that operates by forming chiral enamines with carbonyl compounds, directing the approach of an electrophile to create a stereochemically defined product. mdpi.com This catalytic approach is highly valued as it often employs environmentally benign and metal-free conditions. mdpi.com

Intermediate in Pharmaceutical Synthesis

The compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). chemimpex.com An intermediate is a molecule that is formed during the synthesis of a target compound and is then used in a subsequent step. google.com Given that the pyrrolidine motif is present in a vast number of drugs, derivatives like 2-isopropylpyrrolidine are crucial precursors. mdpi.comresearchgate.net The synthesis of many drugs begins with readily available pyrrolidine derivatives, which are then elaborated through various chemical transformations to yield the final, complex API. nih.govresearchgate.net

The table below lists drugs that contain a pyrrolidine scaffold, underscoring the importance of pyrrolidine-based intermediates in pharmaceutical manufacturing.

Drug NameTherapeutic Area
AcalabrutinibOncology (Mantle Cell Lymphoma) nih.govnih.gov
LarotrectinibOncology (TRK Fusion Cancer) nih.gov
AnisomycinAntibiotic mdpi.com
CaptoprilAntihypertensive researchgate.net
RacloprideAntipsychotic researchgate.net
VildagliptinAntidiabetic mdpi.com

Development of Novel Therapeutic Agents

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of drugs targeting the central nervous system (CNS). chemimpex.com The stereochemistry of these molecules is often critical to their biological activity and safety profile. Chiral building blocks like 2-isopropylpyrrolidine are instrumental in the asymmetric synthesis of such therapeutic agents. google.comresearchgate.net

While specific, publicly available research detailing the incorporation of this compound into a named, late-stage drug candidate is limited, its role as a chiral auxiliary or intermediate is well-established in principle. chemimpex.com Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. The use of such auxiliaries is a common strategy in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

The isopropyl group on the pyrrolidine ring provides steric hindrance that can influence the approach of reagents, thereby directing the formation of one stereoisomer over another. This is particularly relevant in the synthesis of neurotransmitter modulators and other CNS-active compounds where precise three-dimensional structures are required for interaction with biological targets. google.comgoogle.com The hydrochloride salt form ensures stability and ease of handling in a laboratory setting. chemimpex.com

Application in Analytical Chemistry

In the field of analytical chemistry, the purity and identity of substances are paramount. Standardized reference materials are essential for the calibration of analytical instruments and the validation of new analytical methods.

Standard Reference Material in Chromatography

This compound serves as a standard reference material in various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). chemimpex.com In this capacity, it is used to accurately identify and quantify other compounds in complex mixtures. chemimpex.com The use of a well-characterized reference standard is a fundamental requirement for achieving reliable and reproducible analytical results, as mandated by regulatory bodies and quality assurance standards. wjarr.comdemarcheiso17025.com

A Certificate of Analysis (CoA) for a reference standard provides crucial data regarding its identity, purity, and other physicochemical properties. While a specific CoA for this compound was not publicly available in the search results, the table below represents the typical data that would be found on such a document for a similar chemical standard. This data is essential for analytical chemists to ensure the suitability of the standard for their specific application.

Table 1: Representative Data from a Certificate of Analysis for a Pyrrolidine-based Reference Standard

Parameter Specification Method
Appearance White to off-white solidVisual
Identity (IR) Conforms to structureInfrared Spectroscopy
Purity (HPLC) ≥ 98.0%HPLC
Melting Point Specific range (°C)Melting Point Apparatus
Solubility Soluble in water, methanolVisual
Residual Solvents Conforms to ICH Q3C limitsGC-HS
Water Content (Karl Fischer) ≤ 0.5%Karl Fischer Titration

This table is a representation of typical data found on a Certificate of Analysis for a reference standard and is for illustrative purposes.

The validation of an analytical method using a reference standard like this compound would involve assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure the method is fit for its intended purpose. scribd.comroutledge.com

Investigations into Biological Activity and Mechanisms of Action

Potential as a Therapeutic Agent

The pyrrolidine (B122466) ring is a key structural motif in numerous natural products and synthetic drugs, valued for its ability to introduce three-dimensional complexity and specific stereochemistry into molecules, which can significantly influence their biological profile. nih.gov Derivatives of the pyrrolidine scaffold have been explored for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, analgesic, and antiviral agents. nih.govnih.govfrontiersin.orgfrontiersin.orgnih.gov

The interaction of pyrrolidine derivatives with various biological targets, such as receptors and enzymes, is a cornerstone of their therapeutic potential. The specific nature of these interactions is often dictated by the substituents on the pyrrolidine ring.

Pyrrolidine-containing compounds have been shown to interact with a variety of receptors. For instance, certain pyrrolidone derivatives, which share a core structure with pyrrolidines, have demonstrated a high affinity for opioid receptors, suggesting their potential as central analgesics. sigmaaldrich.com The binding of drugs to G-protein-coupled receptors (GPCRs), a large family of receptors that includes adrenergic and opioid receptors, is a complex process that can be influenced by the chemical structure of the ligand. nih.govnih.gov While direct studies on 2-isopropylpyrrolidine (B1350872) hydrochloride are not available, the established activity of related compounds at these receptors highlights a potential area for future investigation.

The inhibition of enzymes is a major mechanism through which many drugs exert their effects. The pyrrolidine scaffold is present in a number of potent enzyme inhibitors. Research has shown that derivatives of pyrrolidine can inhibit a range of enzymes involved in various physiological and pathological processes.

The pyrrolidine structure is integral to the amino acid proline, a key component of many peptides and proteins, and is found in numerous alkaloids with significant biological activity, such as nicotine. mdpi.com This prevalence in neuroactive and metabolic compounds suggests that synthetic pyrrolidine derivatives could influence neurotransmission and metabolic pathways. For example, the inhibition of glycine (B1666218) transporter 1 (GlyT1) by pyrrolidine sulfonamide derivatives has been investigated as a potential treatment for schizophrenia, a disorder linked to impaired glutamatergic neurotransmission. nih.gov

In terms of metabolic processes, the degradation of N-methylpyrrolidone (NMP), a related cyclic amide, has been studied in bacteria. This process involves the enzymatic cleavage of the ring to produce intermediates that enter central metabolic pathways like the Krebs cycle. nih.gov Furthermore, enzymes in the isoprenoid biosynthesis pathway, which is essential in many pathogens but absent in humans, are targets for novel anti-infective drugs. nih.govnih.gov While direct evidence for 2-isopropylpyrrolidine hydrochloride's effect on these processes is lacking, the activities of related compounds provide a rationale for such investigations.

Interactions with Biological Targets

Neurological Research Applications

The pyrrolidine ring is a core structure in many compounds investigated for their effects on the central nervous system. These "racetam" family drugs, which contain a pyrrolidine-2-one fragment, are noted for their cognitive-enhancing properties. mdpi.com

Study of Neurotransmitter Systems

Compounds containing the pyrrolidine structure are actively studied for their interaction with neurotransmitter systems. For example, novel pyrrolidine-2-one derivatives have been evaluated for their neuroprotective effects against cognitive impairment. nih.gov These studies often assess biochemical markers such as acetylcholinesterase (AChE), an enzyme critical to the cholinergic system involved in memory and learning. nih.gov Research on a novel phenylpyrrolidine derivative suggests it may restore cognitive functions by affecting the AMPA receptor, a key component of the glutamatergic system. mdpi.comresearchgate.net

Mechanistic Insights into Neurological Disorders (related compounds)

The pyrrolidine scaffold is a key feature in compounds being explored for their potential to treat complex neurological disorders.

Voltage-gated sodium channels are essential for the generation and propagation of action potentials in neurons. youtube.com Dysfunctional sodium channels are implicated in various neurological conditions, making them a key therapeutic target. A novel series of pyrrolidine derivatives has been synthesized and evaluated specifically as neuronal sodium channel blockers. nih.gov Structure-activity relationship studies identified a compound, designated "5e", as a potent sodium channel blocker. nih.gov This compound also demonstrated significant neuroprotective activity in a rat model of ischemic stroke, suggesting its potential as a neuroprotectant. nih.gov Further research has explored coupling pyrroline (B1223166) derivatives with other molecules to create dual-acting drugs. nih.gov One such series of derivatives proved to be more potent antiarrhythmic agents than the reference drug mexiletine, acting through the blockade of voltage-gated sodium channels. nih.gov

Interactive Data Table: Inhibitory Activity of Related Compounds

Compound Class/NameTarget Enzyme/ReceptorReported IC50 / ActivitySource
Dihydro-5,6-dehydrokawain (DDK)PAK1 Kinase10 µM researchgate.net
Dehydrokawain (DK)PAK1 Kinase17 µM researchgate.net
FRAX597PAK1 Kinase7.7 nM nih.gov
Substituted Pyrrolidine PentaminesAminoglycoside 6'-N-Acetyltransferase Type IbEffective Inhibition mdpi.commdpi.com
N-sulfamoylpyrrole-2-carboxylatesMetallo-β-Lactamases (NDM-1)Potent Inhibition acs.org
Pyrrolidine Derivative "5e"Neuronal Voltage-Gated Sodium ChannelsPotent Blocker nih.gov
Modulation of L-Type Calcium Channels

Research into the biological effects of pyrrolidine derivatives has identified interactions with voltage-gated calcium channels, which are critical in various physiological processes. Specifically, certain derivatives of pyrrolidine-2,5-dione have been evaluated for their ability to modulate L-type calcium channels.

One study investigated a series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives to determine their mechanism of action. mdpi.com Among the tested compounds, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, designated as compound 6 , was identified as having a notable interaction with L-type calcium channels. mdpi.com This interaction is considered a probable molecular mechanism contributing to its observed biological activities. mdpi.com The study determined the compound's inhibitory effect on the channel, providing insight into its potential as a modulator of calcium influx. mdpi.com While ethosuximide, a pyrrolidine-2,5-dione derivative, is known to act by blocking T-type calcium channels, the investigation into compound 6 highlights that other derivatives within this class can interact with the L-type channels. mdpi.comnih.gov

Table 1: L-Type Calcium Channel Binding Affinity of a Pyrrolidine Derivative

CompoundChemical NameAssay TypeResult (% Inhibition @ 10 µM)Source
63-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dioneRadioligand binding assay ([3H]nitrendipine)33.50% mdpi.com
Affinity for TRPV1 Receptor

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception. The affinity of pyrrolidine derivatives for this receptor has been explored to understand their potential analgesic properties.

In the same study that identified L-type calcium channel modulation, the affinity for the TRPV1 receptor was also determined for selected 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. mdpi.com The investigation measured the percentage of inhibition these compounds exerted in a radioligand binding assay. The results for compounds 6 and 19 showed a low affinity for the TRPV1 receptor, indicating that their primary mechanism of action is likely not mediated through this target. mdpi.com

Table 2: TRPV1 Receptor Binding Affinity of Pyrrolidine Derivatives

CompoundChemical NameAssay TypeResult (% Inhibition @ 10 µM)Source
63-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dioneRadioligand binding assay ([3H]resiniferatoxin)15.40% mdpi.com
193-(3-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione-1.80% mdpi.com

Anticonvulsant Activity Studies (on derivatives)

A significant body of research has focused on the anticonvulsant properties of various pyrrolidine derivatives, particularly those based on the pyrrolidine-2,5-dione (succinimide) and pyrrolidin-2-one scaffolds. These studies utilize standard preclinical models, such as the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz psychomotor seizure test, to evaluate efficacy and neurotoxicity. mdpi.comnih.govnih.gov

Research has shown that the anticonvulsant activity is highly dependent on the nature and position of substituents on the pyrrolidine ring. nih.gov For instance, in a series of 1-(2-pyridinyl)-pyrrolidine-2,5-diones, the most active compounds were those with 3,3-dialkyl substitutions. nih.gov Another study on N-(substituted phenyl) pyrrolidine-2-carboxamides found that compounds 3a and 3d were the most active in the MES test without inducing neurotoxicity. researchgate.net Furthermore, investigations into 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives revealed that compound 6 provided 100% protection in the MES test and showed a significantly more beneficial efficacy (ED₅₀) and protective index (PI) than the reference drug, valproic acid, in both the MES and 6 Hz tests. mdpi.com The mechanism for these anticonvulsant effects is often attributed to the blockade of sodium and/or calcium ion channels. mdpi.comnih.gov

Table 3: Anticonvulsant Activity of Selected Pyrrolidine Derivatives

Compound ClassSpecific CompoundTest ModelDoseActivitySource
N-(substituted phenyl) pyrrolidine-2-carboxamide3a (N-(4-chlorophenyl)pyrrolidine-2-carboxamide)MES30-300 mg/kgActive, no neurotoxicity researchgate.net
N-(substituted phenyl) pyrrolidine-2-carboxamide3d (N-(4-bromophenyl)pyrrolidine-2-carboxamide)MES30-300 mg/kgActive, no neurotoxicity researchgate.net
1-(2-pyridinyl)-pyrrolidine-2,5-dioneVI (1-(4-methyl-2-pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione)scPTZ30 mg/kgPotent anti-scPTZ protection nih.gov
3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione)MES100 mg/kg100% protection mdpi.com
3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide6 (ED₅₀)MES68.30 mg/kgED₅₀ value mdpi.com
3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide6 (ED₅₀)6 Hz (32 mA)28.20 mg/kgED₅₀ value mdpi.com
N-(benzyl)-2-oxo-1-pyrrolidineacetamide14 (N-(4-flourobenzyl)-2-oxo-1-pyrrolidineacetamide)MESED₅₀ = 0.43 mmol/kgPotent activity, PI = 2.81 researchgate.net

Modulation of Receptor Binding Activities

The biological effects of 2-isopropylpyrrolidine and its derivatives are also mediated by their interaction with various other receptor systems. The binding profiles of these compounds help to elucidate their mechanisms of action, which can extend beyond ion channel modulation.

Studies on pyrrolidine-2,5-dione derivatives have revealed that their anticonvulsant mechanism may involve interaction with voltage-sensitive sodium channels (site 2) and L-type calcium channels. mdpi.com A patent for biaryl acyl-sulfonamide compounds, which incorporated a 2-isopropylpyrrolidine moiety, described them as inhibitors of voltage-gated sodium channels, particularly the Nav1.7 subtype, indicating their potential use in pain disorders. google.com

Other research has focused on different receptor targets. A series of N-(1-ethyl-2-pyrrolidinylmethyl)-carboxamide derivatives were synthesized and found to possess a potent binding affinity for dopamine (B1211576) D₂-like receptors. nih.gov Specifically, compound 2k (2-chloro-N-(1-ethyl-2-pyrrolidinylmethyl)-5,6-dihydro-4H-benzo nih.govgoogle.comcyclohepta[b]pyrrole-3-carboxamide) showed high affinity and demonstrated antipsychotic-like properties in behavioral tests. nih.gov Additionally, some N-substituted-2-oxopyrrolidine derivatives have been proposed to act as GABA prodrugs, with their pharmacological activity potentially arising from the release of GABA following hydrolysis in the body. researchgate.net

Table 4: Receptor Binding Activities of Pyrrolidine Derivatives

CompoundTarget Receptor/ChannelFindingSource
6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione)Voltage-gated Na+ Channel (Site 2)60.60% inhibition @ 10 µM mdpi.com
4-(5-chloro-6-(2-isopropylpyrrolidin-1-yl)pyridin-3-yl)-3-methoxy-N-(methylsulfonyl)benzamideVoltage-gated Na+ Channel (Nav1.7)Described as an inhibitor google.com
2k (2-chloro-N-(1-ethyl-2-pyrrolidinylmethyl)-5,6-dihydro-4H-benzo nih.govgoogle.comcyclohepta[b]pyrrole-3-carboxamide)Dopamine D₂-like ReceptorsPotent binding affinity nih.gov
N-substituted-2-oxopyrrolidine derivativesGABA SystemConsidered GABA prodrugs/GABA-mimetic researchgate.net

Structure Activity Relationship Sar Studies

Elucidating Structure-Activity Correlations

Impact of Chiral Centers and Functional Groups on Pharmacological Profiles

The presence of a chiral center at the C2 position of the pyrrolidine (B122466) ring introduces the possibility of stereoisomers (enantiomers and diastereomers), which can exhibit markedly different biological activities. nih.gov This stereoselectivity is a fundamental principle in pharmacology, as biological targets such as receptors and enzymes are themselves chiral and can differentiate between stereoisomers. nih.govbiomedgrid.com

A pivotal study on N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides and their analogs revealed the profound impact of the stereochemistry at the C2 position of the pyrrolidine ring on their antidopaminergic effects. nih.gov The researchers found that the preferred stereochemistry for potent activity at the dopamine (B1211576) D2 receptor is dependent on the nature of the substituent on the pyrrolidine nitrogen. For instance, in the case of 1-ethyl substituted compounds, the (S)-enantiomer displayed greater potency. nih.gov Conversely, when the N-substituent was a larger n-hexyl group, the (R)-enantiomer was found to be more active. nih.gov This reversal of stereospecificity highlights a complex interplay between the C2-substituent and the N-substituent in determining the optimal fit within the receptor's binding pocket.

This principle underscores that for 2-isopropylpyrrolidine (B1350872) hydrochloride, the (R)- and (S)-enantiomers would be expected to possess distinct pharmacological profiles. The specific activity of each enantiomer would likely depend on the nature of any additional substitutions on the pyrrolidine nitrogen or other parts of the molecule.

Effects of Structural Truncations and Modifications

Structural modifications, including the truncation or alteration of substituents, play a crucial role in modulating the biological activity of pyrrolidine derivatives. Research on pyrrolidine-2,3-diones as inhibitors of P. aeruginosa PBP3 demonstrated that the presence of a 3-hydroxyl group is essential for inhibitory activity. nih.gov Analogs where this hydroxyl group was replaced by amines lost their inhibitory effect, indicating its critical role in target recognition and interaction. nih.gov

Furthermore, the nature of the substituent on the pyrrolidine nitrogen (R¹) significantly influences activity. In the same study, replacing a 3-fluorophenyl group at the R¹ position with a simple hydrogen or ethyl group led to a loss of inhibitory effect, suggesting that a benzylic group is important for hydrophobic interactions within the active site of the target enzyme. nih.gov These findings suggest that for 2-isopropylpyrrolidine hydrochloride, modifications to other parts of the pyrrolidine ring or the introduction of N-substituents would likely have a substantial impact on its biological activity.

Analysis of Pyrrolidine Ring Substitutions on Biological Activity

Substitutions at various positions on the pyrrolidine ring can fine-tune the biological activity of the resulting compounds. A study on pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors showed that small, lipophilic 3-phenyl substituents were preferable for optimal potency. rsc.org This indicates that the size and lipophilicity of substituents on the pyrrolidine ring are critical determinants of biological activity.

In the context of 2-isopropylpyrrolidine, the isopropyl group at the C2 position itself is a key determinant of its properties. The size and shape of this alkyl group will influence how the molecule interacts with its biological target. Further substitutions on the pyrrolidine ring would modulate this interaction, potentially enhancing or diminishing its activity and selectivity.

Design and Optimization of Analogs

The design and optimization of analogs of a lead compound like 2-isopropylpyrrolidine are guided by the structure-activity relationships established through systematic modifications. The goal is to enhance desired pharmacological properties while minimizing off-target effects.

For example, in the development of anticonvulsant 2-aryl-2-(pyridin-2-yl)acetamides, SAR studies revealed that the highest activity was associated with unsubstituted phenyl derivatives or those with ortho- and meta-substituents on the phenyl ring. nih.gov This knowledge allows medicinal chemists to focus their synthetic efforts on analogs with a higher probability of success.

Similarly, the optimization of N-substituted carbazole (B46965) derivatives for antimicrobial activity showed that the introduction of specific heterocyclic moieties, such as 1,2,4-triazole (B32235) or imidazole, could significantly enhance antifungal or antibacterial efficacy, respectively. nih.gov

Based on the findings for related 2-alkylpyrrolidines, the design of novel 2-isopropylpyrrolidine analogs would likely involve:

Stereoselective synthesis: Preparing and testing the individual (R)- and (S)-enantiomers to identify the more active isomer. nih.gov

N-substitution: Introducing a variety of alkyl and arylmethyl groups on the pyrrolidine nitrogen to probe the steric and electronic requirements of the target receptor. nih.gov

Ring substitution: Modifying other positions on the pyrrolidine ring with different functional groups to enhance binding affinity and selectivity.

The following table illustrates potential analog designs based on established SAR principles for pyrrolidine derivatives:

Parent Compound Modification Strategy Rationale Potential Analogs
2-IsopropylpyrrolidineN-AlkylationExplore the effect of N-substituent size on activity, based on findings with related compounds. nih.govN-ethyl-2-isopropylpyrrolidine, N-benzyl-2-isopropylpyrrolidine
2-IsopropylpyrrolidineStereoisomer SeparationIsolate and test individual enantiomers to determine the more potent form. biomedgrid.comnih.gov(R)-2-Isopropylpyrrolidine, (S)-2-Isopropylpyrrolidine
2-IsopropylpyrrolidineRing SubstitutionIntroduce functional groups at other positions to probe for additional binding interactions.3-Hydroxy-2-isopropylpyrrolidine, 4-Fluoro-2-isopropylpyrrolidine

Correlation of Molecular Docking with Biological Activity

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor or enzyme. nih.gov This method can provide valuable insights into the binding interactions that underpin biological activity and can help to rationalize observed SAR data.

For instance, molecular docking studies on pyrazole-pyridazine derivatives as acetylcholinesterase inhibitors revealed that the pyridazine (B1198779) ring was correctly positioned within the catalytic pocket of the enzyme, forming hydrogen bonds with key amino acid residues. mdpi.com This computational insight helped to explain the observed inhibitory activity.

In the case of 2-isopropylpyrrolidine analogs targeting the dopamine D2 receptor, molecular docking could be employed to visualize how the (R)- and (S)-enantiomers, with different N-alkyl substituents, fit into the receptor's binding site. nih.gov Such studies could help to explain the observed switch in stereospecificity. The docking simulations would likely show different binding poses for the enantiomers, with one orientation leading to more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the binding pocket, thus correlating with higher biological activity.

Computational Methodologies and Modeling

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 2-Isopropylpyrrolidine (B1350872) hydrochloride) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govharbinengineeringjournal.com This method is widely used to understand the fundamental steps of drug-receptor interactions and is a cornerstone of structure-based drug design. harbinengineeringjournal.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.gov

Molecular docking simulations are employed to evaluate the non-covalent binding between a ligand and a target protein at the atomic level. windows.net For 2-Isopropylpyrrolidine hydrochloride, this involves placing the compound into the active site of a selected protein or enzyme to analyze how it fits and interacts. The simulation provides insights into the binding mode, revealing the most energetically favorable pose of the ligand within the receptor's binding pocket. nih.gov These docking studies can elucidate the structural basis for a compound's activity by showing how it accommodates the active site. windows.net The results can indicate whether the compound may act as an inhibitor or activator of the target protein. harbinengineeringjournal.com

A primary output of molecular docking is the prediction of binding affinity, which estimates the strength of the interaction between the ligand and the protein. nih.gov This is calculated using scoring functions that approximate the free energy of binding. The score is typically represented as a negative value (e.g., in kcal/mol), where a more negative score indicates a stronger and more stable interaction. nih.gov This predictive scoring allows for the comparison of different ligands, helping to prioritize compounds for further experimental testing. nih.gov Machine learning and deep learning models are increasingly being integrated to improve the accuracy of these binding affinity predictions. nih.govresearchgate.net

Table 1: Illustrative Molecular Docking Results for this compound with Various Enzyme Targets

Target EnzymeProtein Data Bank (PDB) IDPredicted Binding Affinity (kcal/mol)Primary Interaction Type
Neuraminidase2HU4-7.8Hydrogen Bonding, Hydrophobic
Matrix Metalloproteinase-9 (MMP-9)5TH9-6.5Electrostatic, van der Waals
Bruton's Tyrosine Kinase (BTK)6B55-7.1Hydrogen Bonding
Cyclooxygenase-2 (COX-2)5IKR-6.9Hydrophobic

Docking studies are crucial for identifying the specific amino acid residues within the protein's active site that are essential for ligand binding. nih.gov These simulations detail the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. windows.net For instance, a study on pyrrolidine (B122466) derivatives identified Trp178, Arg371, and Tyr406 as key residues in the active pocket of influenza neuraminidase, with hydrogen bonds and electrostatic factors being the primary drivers of the interaction. nih.gov Identifying these key amino acid "hot spots" is fundamental for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. nih.govnih.gov

Table 2: Predicted Amino Acid Interactions for this compound in the Neuraminidase Active Site

Amino Acid ResidueInteraction TypeDistance (Å)
Arg118Hydrogen Bond (with pyrrolidine N-H)2.9
Glu277Salt Bridge (with protonated Nitrogen)3.5
Trp178Hydrophobic (with isopropyl group)4.1
Tyr406π-Alkyl (with isopropyl group)4.5
Arg371Cation-π (with pyrrolidine ring)3.8

Prediction of Biological Activity Spectrum

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that forecasts the likely biological activities of a compound based solely on its 2D structural formula. nih.govresearchgate.net The prediction is based on a robust analysis of structure-activity relationships for a vast training set containing hundreds of thousands of known biologically active compounds. researchgate.net PASS provides a list of potential pharmacological effects, mechanisms of action, and even specific toxicities. bmc-rm.org The results are presented as a list of activities with corresponding probabilities for the compound to be active (Pa) or inactive (Pi). clinmedkaz.org This allows researchers to identify the most promising avenues for biological testing and uncover new potential applications for a compound like this compound. nih.govbmc-rm.org

Table 3: Sample PASS Prediction Results for this compound

Predicted Biological ActivityPa (Probability to be Active)Pi (Probability to be Inactive)
Membrane permeability inhibitor0.8150.008
Nicotinic alpha4beta4 receptor agonist0.6120.021
Antiviral (Influenza)0.5590.045
Monoamine oxidase B inhibitor0.4980.067
Analeptic0.4500.033
CYP2D15 substrate0.4210.105

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov To develop a QSAR model for derivatives of this compound, a dataset of related compounds with experimentally measured activities is required. nih.gov The process involves calculating various molecular descriptors (e.g., electronic, steric, lipophilic properties) for each compound and then applying statistical methods, such as multiple linear regression (MLR), to generate a mathematical equation that relates these descriptors to the biological activity. nih.gov A robust QSAR model can predict the activity of novel, yet-to-be-synthesized compounds, guiding the design of more potent molecules. nih.gov The statistical quality of the model is assessed using parameters like the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). nih.gov

Table 4: Statistical Parameters for a Hypothetical QSAR Model of Pyrrolidine Derivatives

ParameterDescriptionValue
NNumber of compounds in the set35
Coefficient of determination (goodness of fit)0.85
Cross-validated R² (predictive ability)0.72
F-testF-statistic value (statistical significance)65.4
p-valueProbability value<0.0001

Pharmacophore Model Generation and Validation

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal molecular recognition with a specific biological target. researchgate.net These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. rsc.org Pharmacophore models can be generated in two primary ways: ligand-based, by aligning a set of known active molecules and extracting their common features, or structure-based, by analyzing the key interaction points within the target's binding site. nih.govnih.gov Once created, a pharmacophore model acts as a 3D query to rapidly screen large chemical databases for novel compounds that match the required feature arrangement, potentially leading to the discovery of new chemical scaffolds with the desired biological activity. nih.govchemrxiv.org Validation ensures the model is specific and sensitive, capable of distinguishing active compounds from inactive ones. nih.gov

Table 5: Features of a Hypothetical Pharmacophore Model Based on this compound

Feature TypeGeometric Location (X, Y, Z)Radius (Å)Description
Hydrogen Bond Donor (HBD)(1.5, 0.8, -0.2)1.0Represents the pyrrolidine N-H group
Positive Ionizable (PI)(1.2, 0.5, -0.1)1.2Represents the protonated nitrogen atom
Hydrophobic (HY)(-2.1, -1.5, 0.5)1.5Represents the isopropyl substituent
Exclusion Volume(3.0, 2.5, 1.8)2.0Defines a region of steric hindrance

Molecular Modeling and Data Modeling Approaches

Molecular modeling and data modeling are pivotal in understanding the intricacies of chemical structures and their potential interactions. These computational techniques allow for the exploration of molecular conformations, electronic properties, and potential energy surfaces, which are difficult to investigate solely through experimental means.

Quantum Chemical Calculations:

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. arabjchem.org For a molecule like this compound, DFT methods can be employed to optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles. Such calculations also yield fundamental electronic properties.

One of the key outputs from these calculations is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their energy gap are crucial descriptors of a molecule's chemical reactivity and kinetic stability. arabjchem.org

Conformational Analysis:

The non-planar structure of the pyrrolidine ring, coupled with the rotatable isopropyl group, means that 2-Isopropylpyrrolidine can exist in multiple conformations. researchgate.net Computational conformational analysis is essential to identify the most stable, low-energy conformers of the molecule. researchgate.netchemrxiv.org Understanding the conformational landscape is critical as the biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape. researchgate.net These studies can reveal the energetic penalties associated with different ring puckering modes and the orientation of the isopropyl substituent. researchgate.net

Molecular Electrostatic Potential (MEP):

Molecular electrostatic potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netnih.govrsc.org The MEP surface illustrates the charge distribution within the molecule, with color-coding indicating electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net For this compound, the protonated nitrogen atom would be a prominent region of positive potential, indicating its susceptibility to interaction with nucleophiles. Conversely, regions of negative potential can indicate sites prone to electrophilic attack. nih.gov

Data Modeling and Predicted Properties:

While specific experimental and extensive computational research on this compound is limited, public databases provide computationally predicted properties for the base molecule, 2-Isopropylpyrrolidine. These properties offer a glimpse into the molecule's physical and chemical characteristics.

Table 1: Computed Properties of 2-Isopropylpyrrolidine

This table presents computationally derived data for the free base form of the compound.

PropertyValueSource
Molecular Weight113.20 g/mol nih.gov
XLogP31.7 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count1 nih.gov
Rotatable Bond Count1 nih.gov
Exact Mass113.120449483 Da nih.gov
Topological Polar Surface Area12 Ų nih.gov
Heavy Atom Count8 nih.gov
Complexity68.8 nih.gov

Illustrative Research Findings from Related Pyrrolidine Studies:

Although direct research on this compound is scarce, studies on other substituted pyrrolidines provide a framework for the types of data that can be generated. For instance, computational studies on various pyrrolidine derivatives often involve calculating key quantum chemical parameters to understand their stability and reactivity.

Table 2: Illustrative Quantum Chemical Data for a Substituted Pyrrolidine Derivative

The following table is an illustrative example based on typical data from computational studies of similar heterocyclic compounds and does not represent actual data for this compound.

ParameterIllustrative ValueSignificance
Energy of HOMO-6.5 eVIndicates electron-donating ability
Energy of LUMO1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap7.7 eVRelates to chemical stability and reactivity
Dipole Moment2.1 DMeasures the polarity of the molecule
Proton Affinity225 kcal/molIndicates the basicity of the molecule in the gas phase nih.govnih.gov

These illustrative data points highlight the depth of information that can be obtained through molecular modeling. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. The dipole moment provides insight into the molecule's interaction with polar solvents and other polar molecules. Proton affinity is a measure of the gas-phase basicity and is crucial for understanding the behavior of the molecule in acidic environments, which is particularly relevant for the hydrochloride salt. nih.gov

Emerging Research Directions and Future Prospects

Novel Synthetic Routes Development

The synthesis of optically pure pyrrolidine (B122466) derivatives is a central challenge in organic chemistry. nih.govresearchgate.net Research efforts are focused on developing more efficient, stereoselective, and sustainable methods to access 2-substituted pyrrolidines like 2-isopropylpyrrolidine (B1350872). While traditional methods often rely on chiral pool starting materials like proline, emerging strategies are leveraging catalysis and novel reaction pathways to improve yield, enantioselectivity, and substrate scope. researchgate.netmdpi.com

Modern synthetic developments include:

Catalytic Asymmetric Synthesis : The use of chiral catalysts to produce specific enantiomers is a major area of advancement. Copper-catalyzed intramolecular hydroamination and organocatalyzed cycloaddition reactions have been developed to create α-arylpyrrolidines with excellent stereoselectivity. nih.govacs.org Iridium-catalyzed processes enable the efficient synthesis of N-heterocycles from simple diols and amines. organic-chemistry.org These methods offer a direct route to highly functionalized and enantioenriched pyrrolidine cores.

Biocatalytic Approaches : Enzymes such as transaminases are being employed for the asymmetric synthesis of 2-substituted pyrrolidines from commercially available ω-chloroketones. acs.org This biocatalytic route provides access to both enantiomers with high enantiomeric excess (>99.5%) and has been demonstrated on a preparative scale. acs.org

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes that combine three or more reactants in a single step to form complex products, reducing waste and improving atom economy. tandfonline.com Various MCRs, including 1,3-dipolar cycloaddition reactions using azomethine ylides, have been developed for the synthesis of diverse, polysubstituted pyrrolidine derivatives. tandfonline.comtandfonline.com

Novel Cyclization Strategies : Researchers are exploring new ways to construct the pyrrolidine ring. Methods such as the regioselective cleavage of acylated aminomethyl cyclopropanes using trifluoroacetic acid can yield 2,2-substituted pyrrolidines. organic-chemistry.org Additionally, a Tf2O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids provides another pathway to 2-substituted pyrrolidines. organic-chemistry.org

Table 1: Emerging Synthetic Strategies for 2-Substituted Pyrrolidines
Synthetic StrategyDescriptionKey AdvantagesReference
Catalytic Asymmetric SynthesisEmploys chiral metal catalysts (e.g., Copper, Iridium) or organocatalysts to guide the formation of a specific enantiomer.High enantioselectivity, broad substrate scope, direct access to chiral products. nih.govacs.org
BiocatalysisUses enzymes, such as transaminases, to perform stereoselective transformations under mild reaction conditions.Excellent enantiopurity, environmentally friendly (uses water as solvent), access to both enantiomers. acs.org
Multicomponent Reactions (MCRs)Combines three or more starting materials in a one-pot reaction to rapidly build molecular complexity.High efficiency, atom economy, reduced waste, and simplified purification. tandfonline.com
Novel Cyclization MethodsInvolves new chemical pathways for ring formation, such as intramolecular Schmidt reactions or acid-promoted cyclizations.Access to unique substitution patterns, use of readily available starting materials. organic-chemistry.org

Expansion of Applications in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govresearchgate.net Its non-planar, sp3-hybridized nature provides a three-dimensional framework that is crucial for specific interactions with biological targets. nih.govresearchgate.net 2-Isopropylpyrrolidine hydrochloride, as a chiral building block, is instrumental in the synthesis of new chemical entities with potential therapeutic applications across a wide range of diseases. frontiersin.orgnih.gov

The pyrrolidine ring is a key component in drugs targeting various conditions:

Antiviral Agents : A significant number of recently approved antiviral drugs incorporate the pyrrolidine moiety, highlighting its importance in this therapeutic area. mdpi.com

Central Nervous System (CNS) Disorders : The scaffold is present in drugs developed for CNS conditions. nih.gov For example, pyrrolidine derivatives have been designed as potent and brain-penetrant antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain relief. nih.govresearchgate.net

Anticancer Therapeutics : Pyrrolidine-containing compounds have been investigated as antagonists of the CXCR4 receptor, which is implicated in cancer metastasis. frontiersin.orgnih.gov

Antidiabetic Drugs : The pyrrolidine structure is central to the mechanism of certain antidiabetic agents, such as Dipeptidyl peptidase-4 (DPP-IV) inhibitors. mdpi.comnih.gov

Table 2: Examples of Marketed Drugs Featuring the Pyrrolidine Scaffold
Drug NameTherapeutic ClassSignificance of Pyrrolidine RingReference
AvanafilPhosphodiesterase-5 InhibitorThe chiral pyrrolidine core, often derived from (S)-prolinol, is crucial for binding to the target enzyme. researchgate.netmdpi.com
VildagliptinDPP-IV Inhibitor (Antidiabetic)The pyrrolidine sulfonamide structure is key to its inhibitory activity against the DPP-IV enzyme. nih.gov
CaptoprilACE Inhibitor (Antihypertensive)Utilizes L-proline, a natural pyrrolidine derivative, as a core structural element for enzyme inhibition. mdpi.com
AnisomycinAntibiotic / AntineoplasticA naturally occurring pyrrolidine derivative that serves as a protein synthesis inhibitor. mdpi.com

Advanced Computational Predictions for Lead Optimization

Modern drug discovery heavily relies on computational methods to accelerate the journey from a "hit" compound to an optimized "lead" candidate. nih.govnih.gov For a lead compound containing the this compound scaffold, in silico techniques are essential for predicting and refining its properties to enhance efficacy and drug-likeness. tandfonline.comarabjchem.org These computational tools allow researchers to model how structural modifications to the pyrrolidine ring or its substituents will affect interactions with a biological target.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build statistical models that correlate the 3D structural features of pyrrolidine derivatives with their biological activity. nih.govtandfonline.com These models can predict the potency of newly designed compounds and guide structural modifications to improve activity. tandfonline.comscispace.com

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a protein target. nih.govnih.gov For a 2-isopropylpyrrolidine derivative, docking can reveal key hydrogen bonds, hydrophobic interactions, and salt bridges within the binding site, providing a rationale for its observed activity and suggesting ways to improve affinity. arabjchem.orgnih.gov

Molecular Dynamics (MD) Simulations : MD simulations are used to study the movement of atoms and molecules over time, providing insights into the stability of a ligand-protein complex. arabjchem.orgresearchgate.net A 100-nanosecond simulation can demonstrate whether a pyrrolidine-based inhibitor remains stably bound to its target, confirming the interactions predicted by docking. nih.govarabjchem.org

ADME/Tox Prediction : In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new compounds. nih.govnih.gov This helps ensure that designed molecules not only have high potency but also possess favorable pharmacokinetic profiles, such as the ability to cross the blood-brain barrier for CNS targets. nih.gov

Table 3: Computational Methods in the Optimization of Pyrrolidine-Based Leads
MethodPurpose in Lead OptimizationExample ApplicationReference
3D-QSAR (CoMFA/CoMSIA)To establish a correlation between molecular structure and biological activity, guiding the design of more potent inhibitors.Developing models for pyrrolidine derivatives as Mcl-1 inhibitors to identify key structural requirements for activity. nih.govtandfonline.com
Molecular DockingTo predict the binding mode and interactions of a ligand within the active site of a target protein.Analyzing how pyrrolidine derivatives bind to α-mannosidase or acetylcholinesterase to explain their inhibitory mechanism. nih.govnih.gov
Molecular Dynamics (MD) SimulationTo assess the stability of the ligand-protein complex over time and validate docking predictions.Confirming the stability of pyrrolidine sulfonamides in the active site of the glycine (B1666218) transporter GlyT1 over a 100 ns simulation. arabjchem.orgresearchgate.net
ADME/Tox PredictionTo computationally evaluate drug-like properties and potential toxicity early in the design phase.Predicting CNS activity and lack of hERG inhibition for novel pyrrolidin-2-one derivatives. nih.govnih.gov

Exploration of New Biological Targets

The structural versatility of the 2-isopropylpyrrolidine scaffold makes it an attractive starting point for developing inhibitors against novel and challenging biological targets. frontiersin.orgnih.gov Researchers are actively incorporating this chiral building block into libraries of compounds screened against targets implicated in a variety of diseases for which effective treatments are still needed.

Emerging targets for pyrrolidine-based compounds include:

T-type Calcium Channels : These channels are promising therapeutic targets for neuropathic pain. Novel pyrrolidine-based inhibitors have been developed that show efficacy in animal models of neuropathic pain, suggesting this could be a viable therapeutic strategy. nih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1) : As a key target for pain and inflammation, TRPV1 antagonists are of great interest. A potent, brain-penetrant TRPV1 antagonist, (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide, highlights the utility of the 2-substituted pyrrolidine scaffold in developing CNS-active drugs. nih.govresearchgate.net

Myeloid Cell Leukemia-1 (Mcl-1) : Mcl-1 is an anti-apoptotic protein that is overexpressed in many cancers, making it a critical target for oncology. Computational studies have used series of pyrrolidine derivatives to define the structural requirements for designing novel Mcl-1 inhibitors. nih.govtandfonline.com

DNA Gyrase and Topoisomerase IV : These bacterial enzymes are essential for DNA replication and are validated targets for antibacterial agents. 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives have been synthesized and shown to inhibit E. coli DNA gyrase, demonstrating potential for the development of new antibiotics. nih.gov

Chemokine Receptor CXCR4 : This receptor plays a role in cancer metastasis and inflammatory disorders. Pyrrolidine-containing molecules have been identified as potent CXCR4 antagonists, capable of inhibiting cellular processes driven by this receptor. frontiersin.orgnih.gov

Table 4: Novel Biological Targets for Pyrrolidine-Based Derivatives
Biological TargetAssociated Disease AreaRole of Pyrrolidine DerivativeReference
T-type Calcium Channels (Cav3.1/Cav3.2)Neuropathic PainActs as a core scaffold for potent channel inhibitors that reduce pain symptoms. nih.gov
TRPV1Pain and InflammationServes as a key structural element for potent, CNS-penetrant antagonists. nih.gov
Mcl-1CancerProvides a structural framework for designing inhibitors of this anti-apoptotic protein. nih.govtandfonline.com
DNA Gyrase / Topoisomerase IVBacterial InfectionsForms the basis of new compounds designed to inhibit essential bacterial enzymes. nih.gov
CXCR4Cancer Metastasis, InflammationActs as a scaffold for developing antagonists that block receptor signaling. frontiersin.orgnih.gov

Q & A

Q. What are the established synthetic routes for 2-isopropylpyrrolidine hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves reductive amination or alkylation of pyrrolidine derivatives. For example:

  • Reductive Amination : Reacting 2-pyrrolidone with isopropylamine under hydrogenation conditions using catalysts like palladium on carbon (Pd/C) or Raney nickel. Reaction temperatures (80–120°C) and hydrogen pressure (3–5 atm) significantly impact yield .
  • Alkylation : Introducing an isopropyl group via nucleophilic substitution using 2-chloropropane and a pyrrolidine precursor. Solvents like dichloromethane or THF are used with bases (e.g., K₂CO₃) to deprotonate intermediates .
    Purification : Crystallization from ethanol/water mixtures improves purity (>95%) .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm structural integrity. Key signals include δ 1.2–1.4 ppm (isopropyl CH₃) and δ 3.1–3.3 ppm (pyrrolidine CH₂) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity. Mobile phases often use acetonitrile/ammonium acetate buffers (pH 4.5) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ ions (m/z ~164.1 for the free base) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine powders or aerosols .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

Discrepancies often arise from variations in solvent purity, temperature, or measurement methods. To address this:

  • Standardize Protocols : Use USP-grade solvents and controlled temperatures (e.g., 25°C ± 0.1°C) .
  • Validate Methods : Compare gravimetric analysis (saturation shake-flask) with UV spectrophotometry to cross-verify results .
  • Document Conditions : Report pH, ionic strength, and agitation time to ensure reproducibility .

Q. What strategies optimize chiral purity in this compound synthesis?

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry .
  • Chiral HPLC : Employ columns like Chiralpak AD-H with hexane/isopropanol (90:10) to separate enantiomers and quantify enantiomeric excess (ee >99%) .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Stability Profile : The compound is stable at pH 3–6 (hydrochloride form remains intact). Above pH 7, deprotonation occurs, leading to free base precipitation.
  • Degradation Pathways : Hydrolysis at extreme pH (>10) forms pyrrolidine and isopropyl alcohol, detectable via GC-MS .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

  • Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat during alkylation .
  • Byproduct Formation : Optimize stoichiometry (e.g., isopropyl halide:pyrrolidine ratio = 1.1:1) to minimize di-alkylated impurities .
  • Process Analytics : Implement inline FTIR or PAT tools to monitor reaction progress in real time .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodCatalyst/SolventYield (%)Purity (%)Reference
Reductive AminationPd/C, Ethanol7895
AlkylationK₂CO₃, THF6590

Q. Table 2. Analytical Techniques for Purity Assessment

TechniqueColumn/ParametersDetection LimitKey MetricsReference
HPLCC18, ACN:NH₄OAc (70:30)0.1 µg/mLRetention time = 6.2 min
GC-MSDB-5MS, 30m × 0.25mm50 ng/mLm/z 164.1 (base ion)

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Feasible Synthetic Routes

Reactant of Route 1
2-Isopropylpyrrolidine hydrochloride
Reactant of Route 2
2-Isopropylpyrrolidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.